Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate
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Overview
Description
Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate is an organic compound that belongs to the class of esters It features a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a thenoyl group, which is derived from thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include:
Reagents: Ethylene glycol, a carbonyl compound (such as an aldehyde or ketone), and an acid catalyst (e.g., p-toluenesulfonic acid).
Conditions: The reaction is usually carried out under reflux conditions to facilitate the formation of the 1,3-dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or dioxolane moieties.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and ethanol.
Oxidation: Produces sulfoxides or sulfones depending on the oxidizing agent and conditions.
Substitution: Results in the formation of substituted esters or dioxolanes.
Scientific Research Applications
Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate involves its interaction with specific molecular targets. The compound’s reactivity is largely influenced by the presence of the 1,3-dioxolane ring and the thenoyl group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(1,3-dioxolan-2-YL)-2-furoylformate: Similar structure but with a furan ring instead of thiophene.
Ethyl 5-(1,3-dioxolan-2-YL)-2-benzoylformate: Contains a benzene ring instead of thiophene.
Ethyl 5-(1,3-dioxolan-2-YL)-2-pyrroylformate: Features a pyrrole ring instead of thiophene.
Uniqueness
Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate is unique due to the presence of the thenoyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
ethyl 2-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5S/c1-2-14-10(13)9(12)7-3-4-8(17-7)11-15-5-6-16-11/h3-4,11H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFVOMDXNHCLQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(S1)C2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641890 |
Source
|
Record name | Ethyl [5-(1,3-dioxolan-2-yl)thiophen-2-yl](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-32-2 |
Source
|
Record name | Ethyl [5-(1,3-dioxolan-2-yl)thiophen-2-yl](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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